molecular formula C9H17NO5 B1370970 (R)-4-N-Boc-amino-2-hydroxybutyric acid CAS No. 496918-28-6

(R)-4-N-Boc-amino-2-hydroxybutyric acid

Cat. No. B1370970
CAS RN: 496918-28-6
M. Wt: 219.23 g/mol
InChI Key: POASMXSJVKADPM-ZCFIWIBFSA-N
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Description

(R)-4-N-Boc-amino-2-hydroxybutyric acid, commonly referred to as Boc-ABA, is an amino acid derivative that has been extensively studied in scientific research. Boc-ABA is a chiral molecule that is composed of an amino group, a carboxylic acid group, and a hydroxyl group. It is a versatile molecule that is used in a variety of synthetic and biochemical applications.

Scientific Research Applications

Pharmacokinetics and Medical Use

(R)-4-N-Boc-amino-2-hydroxybutyric acid, a derivative of 4-hydroxybutyric acid (4-HB), has been studied in pharmacokinetics and its use in medical settings. 4-HB has applications in anesthesia, as a sedative in Intensive Care Units, and as a hypnotic drug in psychiatry (Vree, Damsma, Bogert, & Kleijn, 1978).

Peptide Structure and Characterization

Studies on peptides containing α-aminoisobutyric acid (Aib), a related compound, have established conformational trends for Aib-rich peptides, contributing to understanding the structure of peptides containing similar amino acids like (R)-4-N-Boc-amino-2-hydroxybutyric acid (Hanson, Millhauser, Formaggio, Crisma, & Toniolo, 1996).

Biosynthesis and Bioplastics Production

The biosynthesis of 4-HB, including the derivative (R)-4-N-Boc-amino-2-hydroxybutyric acid, is significant for industrial applications like bioplastics production. Research on Methylosinus trichosporium OB3b demonstrates the potential for synthesizing 4-HB from methane, indicating the possibility of producing related compounds like (R)-4-N-Boc-amino-2-hydroxybutyric acid (Nguyen & Lee, 2021).

Synthesis of Bioactive Compounds

Research into the synthesis of (R)-4-amino-3-hydroxybutyric acid (GABOB) and related compounds has implications for the production of (R)-4-N-Boc-amino-2-hydroxybutyric acid. These studies focus on creating stable surrogates of important amino acids for medicinal and industrial applications (Rapp, Margas-Musielak, Kaczmarek, Witkowska, Cytlak, Siodła, & Koroniak, 2021).

Advanced Spectroscopy in Peptide Research

Peptides containing amino acids like (R)-4-N-Boc-amino-2-hydroxybutyric acid are detectable through advanced spectroscopy methods. For instance, research involving perfluoro-tert-butyl 4-hydroxyproline, a related compound, showcases the potential of using sensitive detection methods such as 19F NMR in peptide research (Tressler & Zondlo, 2014).

properties

IUPAC Name

(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-4-6(11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POASMXSJVKADPM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650637
Record name (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

496918-28-6
Record name (2R)-4-[(tert-Butoxycarbonyl)amino]-2-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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